molecular formula C37H65NO29 B1203670 Oligostatin D CAS No. 80955-61-9

Oligostatin D

Cat. No. B1203670
CAS RN: 80955-61-9
M. Wt: 987.9 g/mol
InChI Key: RGAFWPFVZNHAQS-IGAKGDEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oligostatin D is a natural product found in Streptomyces myxogenes with data available.

Scientific Research Applications

Amylase Inhibitory Activity

Oligostatin D, along with Oligostatins C and E, is recognized for its amylase inhibitory activity. These compounds are identified as basic oligosaccharide antibiotics and have shown significant antibacterial properties. The structure of Oligostatin D, characterized as a pseudo-hexasaccharide, plays a critical role in its function as an amylase inhibitor. This discovery has broadened the understanding of the relationship between molecular structure and enzymatic inhibition properties of such antibiotics (Omoto et al., 1981).

Antibacterial Properties

The antibacterial properties of Oligostatins, including Oligostatin D, were first observed in the culture filtrate of Streptomyces myxogenes. The spectrometric and chemical properties of these substances suggested their classification as basic oligosaccharide antibiotics. Their notable amylase inhibitory activity indicates a potential application in controlling bacterial growth, especially in strains that exhibit amylase-dependent survival mechanisms (Itoh et al., 1981).

Structural Analysis and Synthesis

Further research into the synthesis and structural analysis of compounds related to Oligostatin D has been conducted. For example, the synthesis of methyl oligobiosaminide, the core structure of Oligostatin C, and its analogs has provided insights into the structure-activity relationships of these molecules. This research aids in understanding the biochemical properties of Oligostatin D and its analogs, thereby facilitating the development of new antibiotics with specific target mechanisms (Shibata et al., 1990).

properties

CAS RN

80955-61-9

Product Name

Oligostatin D

Molecular Formula

C37H65NO29

Molecular Weight

987.9 g/mol

IUPAC Name

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,2S,3S,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C37H65NO29/c1-8-15(38-16-17(47)9(2-39)18(48)22(52)21(16)51)20(50)26(56)34(60-8)65-31-12(5-42)62-36(28(58)24(31)54)67-33-14(7-44)63-37(29(59)25(33)55)66-32-13(6-43)61-35(27(57)23(32)53)64-30(11(46)4-41)19(49)10(45)3-40/h3,8-39,41-59H,2,4-7H2,1H3/t8-,9+,10+,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22+,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-/m1/s1

InChI Key

RGAFWPFVZNHAQS-IGAKGDEGSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)O)O)N[C@H]5[C@@H]([C@@H]([C@H]([C@@H]([C@H]5O)O)O)CO)O

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)O)O)NC5C(C(C(C(C5O)O)O)CO)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)O)O)NC5C(C(C(C(C5O)O)O)CO)O

synonyms

oligostatin D

Origin of Product

United States

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